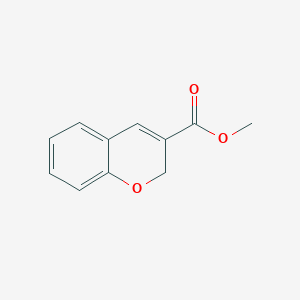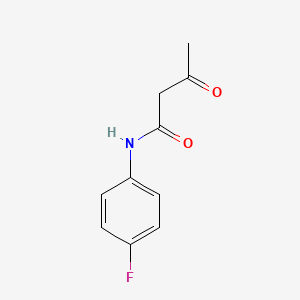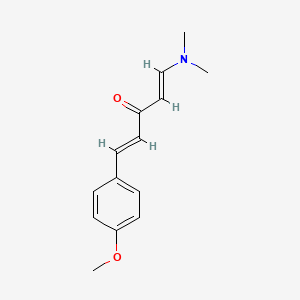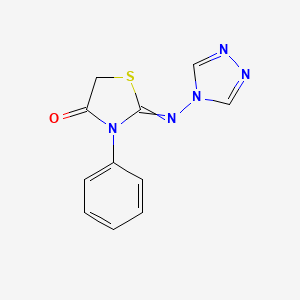
4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine
説明
The compound "4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine" is a heterocyclic molecule that contains a thiazole ring, a common structural motif in medicinal chemistry due to its bioactive properties. The presence of trifluoromethyl groups can significantly influence the molecule's electronic properties and its interaction with biological targets.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of thioamides with various electrophiles or the cyclization of appropriately substituted thioureas. For instance, the synthesis of bis-trifluoromethyl thiazoline and thiazole derivatives has been reported through anti-Michael addition and condensation with thioamides . Similarly, the reaction of 1,3,4-oxadiazole with primary amines has been used to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . Although these methods do not directly describe the synthesis of "4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine," they provide insight into the types of reactions that could be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized by spectroscopic methods such as IR, Raman, and NMR spectroscopy. For example, the crystal structure of a related thiazol-2-amine derivative was determined by single-crystal X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and (\pi)-(\pi) contacts that stabilize the three-dimensional network structure . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including nucleophilic ring opening, rearrangement, and cyclization, to yield a diverse array of heterocyclic compounds. For instance, the reaction of oxazol-5-one with primary amines and diamines can lead to the formation of imidazolones, dihydroisoquinoline, and (\beta)-carboline derivatives . These reactions demonstrate the versatility of thiazole derivatives as precursors in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by the presence of substituents on the thiazole ring. The introduction of trifluoromethyl groups can increase the lipophilicity and electronic stability of the molecule, potentially enhancing its drug-like properties. The crystalline structure of a bis-trifluoromethyl thiazoline derivative shows short intermolecular F–F contacts, which could affect its solid-state properties .
科学的研究の応用
-
Antibacterial Agents
- Field : Medicinal Chemistry
- Application : Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria .
- Method : The compounds were synthesized and their antimicrobial activities were studied .
- Results : Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
-
Agrochemical and Pharmaceutical Ingredients
- Field : Agrochemical and Pharmaceutical Industries
- Application : Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Method : The compounds were synthesized and their applications in the agrochemical and pharmaceutical industries were studied .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
-
H-Bond Catalysts
- Field : Organic Chemistry
- Application : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
- Method : The compounds were synthesized and their applications in promoting organic transformations were studied .
- Results : The compounds are used extensively in promoting organic transformations .
-
Anticancer and Antioxidant Agents
- Field : Medicinal Chemistry
- Application : Synthesis of 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines as anticancer, and antioxidant agents .
- Method : The compounds were synthesized based on the structures of reported compounds, SU-101, IMC38525, and FTAB .
- Results : The compounds were reported as anticancer, and antioxidant agents .
-
Chemical Derivatization
- Field : Surface Chemistry
- Application : Chemical derivatization of amino-functionalized model surfaces .
- Method : The compounds were used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts, via an exothermic reaction with 4-pyrrolidinopyridine .
- Results : The compounds were used in Chemical derivatization of amino-functionalized model surfaces .
- Catalyst Development
- Field : Organic & Biomolecular Chemistry
- Application : N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been used extensively in promoting organic transformations . It is a key motif for catalyst development .
- Method : The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
- Results : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts . This review summarizes the key developments of Schreiner’s thiourea-mediated reactions with the aim to further expand the applications of (thio)urea-based catalysts .
- Chiral Bronsted Acid
- Field : Organic & Biomolecular Chemistry
- Application : N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been used extensively in promoting organic transformations . It is a key motif for catalyst development .
- Method : The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
- Results : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts . This review summarizes the key developments of Schreiner’s thiourea-mediated reactions with the aim to further expand the applications of (thio)urea-based catalysts .
特性
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2S/c12-10(13,14)6-1-5(8-4-20-9(18)19-8)2-7(3-6)11(15,16)17/h1-4H,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPRLOAPZGLDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369384 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine | |
CAS RN |
284665-40-3 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284665-40-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)
![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)


![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)
